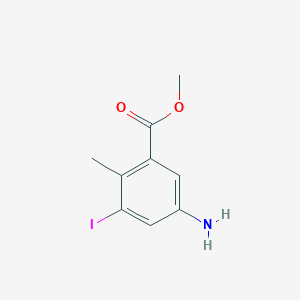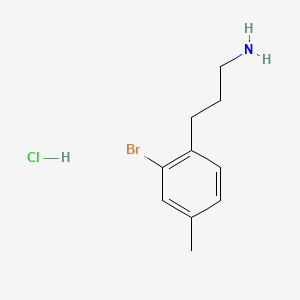
3-(2-Bromo-4-methylphenyl)propan-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromo-4-methylphenyl)propan-1-aminehydrochloride is an organic compound that belongs to the class of substituted phenylpropanamines. This compound is characterized by the presence of a bromine atom at the second position and a methyl group at the fourth position on the phenyl ring, along with a propan-1-amine side chain. It is commonly used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-4-methylphenyl)propan-1-aminehydrochloride typically involves the bromination of 4-methylpropiophenone followed by reductive amination. The bromination step introduces the bromine atom at the second position of the phenyl ring. The subsequent reductive amination involves the reaction of the brominated intermediate with ammonia or an amine under reducing conditions to form the amine group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 3-(4-methylphenyl)propan-1-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 3-(4-methylphenyl)propan-1-amine.
Substitution: Formation of substituted phenylpropanamines.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromo-4-methylphenyl)propan-1-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Wirkmechanismus
The mechanism of action of 3-(2-Bromo-4-methylphenyl)propan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in its binding affinity and activity. The compound may modulate the activity of enzymes or receptors, leading to various biochemical and physiological effects.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Similar structure but with a methoxy group instead of a methyl group.
2-Bromo-4’-methylpropiophenone: Lacks the amine group present in 3-(2-Bromo-4-methylphenyl)propan-1-aminehydrochloride.
Uniqueness: this compound is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H15BrClN |
|---|---|
Molekulargewicht |
264.59 g/mol |
IUPAC-Name |
3-(2-bromo-4-methylphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14BrN.ClH/c1-8-4-5-9(3-2-6-12)10(11)7-8;/h4-5,7H,2-3,6,12H2,1H3;1H |
InChI-Schlüssel |
RWXSWIPMLHHHFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)CCCN)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



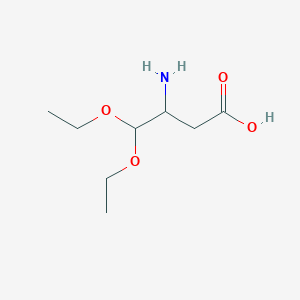
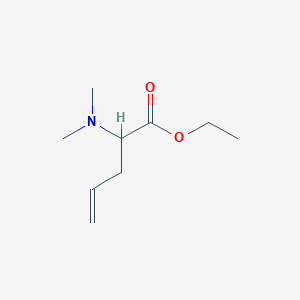

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B13548949.png)
![tert-Butyl 5-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13548957.png)
![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride](/img/structure/B13548972.png)

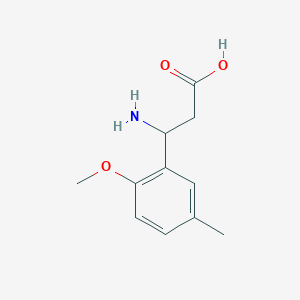
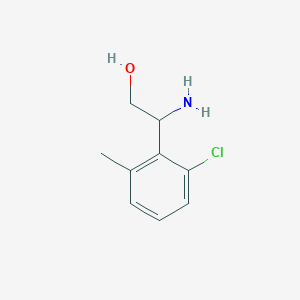
aminehydrochloride](/img/structure/B13549002.png)

